molecular formula C20H18N4O2 B11014664 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11014664
M. Wt: 346.4 g/mol
InChI Key: PPUATJRJAGNONO-UHFFFAOYSA-N
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Description

2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a hybrid structure combining a 1,2-dihydroisoquinoline core and a benzimidazole moiety. The compound’s molecular formula is C24H22N4O2, with a molecular weight of 398.46 g/mol (estimated based on structural analogs in ). Key structural attributes include:

  • A 1-oxo-1,2-dihydroisoquinoline scaffold substituted with a methyl group at position 2 and a carboxamide group at position 3.

The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor, which may influence its pharmacokinetic profile and target interactions .

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C20H18N4O2/c1-23-12-15(13-7-3-4-8-14(13)20(23)26)19(25)21-11-18-22-16-9-5-6-10-17(16)24(18)2/h3-10,12H,11H2,1-2H3,(H,21,25)

InChI Key

PPUATJRJAGNONO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NC4=CC=CC=C4N3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The reaction conditions often include:

    Condensation: o-phenylenediamine with formic acid or trimethyl orthoformate.

    Cyclization: Formation of the benzimidazole ring.

    Derivatization: Introduction of the isoquinoline and carboxamide groups.

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various bacterial strains. For example, derivatives with similar structures have been tested against Escherichia coli and Staphylococcus aureus with varying degrees of effectiveness.

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamideE. coli, S. aureus8 - 256 µg/mL

Anticancer Activity

Studies have indicated that similar benzimidazole derivatives possess anticancer properties. For instance, compounds incorporating benzimidazole and isoquinoline structures have been evaluated for their ability to inhibit cancer cell proliferation in vitro.

Antitubercular Activity

Research has also highlighted the potential of these compounds in combating tuberculosis. In vitro studies have shown that certain derivatives can inhibit Mycobacterium tuberculosis, providing a basis for further development as anti-tubercular agents.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Antimicrobial Evaluation : A study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial efficacy against common pathogens. Results indicated that modifications to the benzimidazole ring significantly influenced antibacterial activity .
  • Anticancer Research : Another research project focused on synthesizing isoquinoline-based compounds for anticancer applications. The findings revealed that specific structural modifications enhanced cytotoxicity against various cancer cell lines .
  • Antitubercular Studies : A comprehensive study assessed the in vivo efficacy of benzimidazole derivatives against Mycobacterium tuberculosis. The results suggested promising activity, warranting further exploration into their mechanisms of action .

Mechanism of Action

The mechanism of action of 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit microtubule formation, disrupt DNA synthesis, and interfere with cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2-dihydroisoquinoline family, which is widely explored for its bioactivity in medicinal chemistry. Below is a comparative analysis with structurally related derivatives:

Compound Molecular Formula Molecular Weight logP Key Features
Target Compound C24H22N4O2 398.46 ~3.7 Benzimidazole-methyl linker, moderate lipophilicity, dihydroisoquinoline core
2-methyl-N-{(1S)-2-methyl-1-[1-(propan-2-yl)-1H-benzimidazol-2-yl]propyl}-1-oxo-1,2-dihydroisoquinoline-4-carboxamide () C25H28N4O2 416.52 3.7475 Branched isopropyl substituent on benzimidazole, increased steric hindrance
1-(3-indolyl)-1,2-dihydroisoquinoline () C17H14N2O 262.31 ~2.8 Indole substituent, lower logP, enhanced π-π stacking potential
4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-Naphthalenecarboxamide () C24H27N3O2 389.50 ~4.1 Diethylamino group, higher lipophilicity, naphthalene core

Key Observations

Lipophilicity Trends :

  • The target compound’s logP (~3.7) is intermediate compared to its analogs. Bulkier substituents (e.g., isopropyl in ’s compound) marginally increase logP, while polar groups (e.g., indole in ’s derivative) reduce it .

Synthetic Accessibility: The target compound’s synthesis likely involves multicomponent reactions (e.g., organocatalyst/Lewis acid systems, as in ), enabling modular assembly of the dihydroisoquinoline and benzimidazole moieties. In contrast, naphthalene-based analogs () require palladium-catalyzed cross-couplings for diversification .

Hydrogen-Bonding Capacity: The benzimidazole-methyl linker in the target compound provides 1 hydrogen bond donor (amide NH), whereas indole-substituted analogs () offer additional NH donors for target engagement. This difference may influence selectivity in biological systems .

Steric Effects :

  • The 1-methyl group on the benzimidazole ring in the target compound introduces minimal steric hindrance compared to the isopropyl-substituted analog (), which may affect binding to sterically sensitive targets .

Biological Activity

The compound 2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiparasitic effects, supported by various research findings and case studies.

Chemical Structure and Properties

The chemical structure of the compound features a benzimidazole moiety linked to an isoquinoline core, which is known for its diverse pharmacological properties. The presence of the carboxamide group enhances its solubility and bioavailability.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, a study synthesized various benzimidazole derivatives and evaluated their antibacterial activity against several strains of bacteria. The results showed that certain derivatives demonstrated potent activity, suggesting that modifications to the benzimidazole structure can enhance antibacterial efficacy .

Antiparasitic Activity

Research has also focused on the antiparasitic potential of related compounds. For instance, chloroquine-pyrazole analogues were tested against Plasmodium falciparum , showing significant in vitro activity. These findings indicate that modifications in the chemical structure can lead to enhanced antiparasitic effects, which may be applicable to the target compound as well .

Case Studies

StudyFocusFindings
Nguyen et al. (2016)Antimicrobial ActivitySynthesis of benzimidazole derivatives showed significant antibacterial effects against multiple bacterial strains .
Umesha et al. (2009)Anticancer ActivityPyrazole derivatives exhibited cytotoxicity in breast cancer cell lines; combinations with doxorubicin enhanced efficacy .
Parish et al. (1984)Antiparasitic ActivityChloroquine-pyrazole analogues demonstrated significant activity against chloroquine-resistant Plasmodium falciparum .

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